3-((dibenzylamino)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one
Description
The compound 3-((dibenzylamino)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one is a heterocyclic molecule featuring a fused thiadiazolo-diazepine core modified with a dibenzylaminomethyl substituent and a thioxo group.
Properties
IUPAC Name |
3-[(dibenzylamino)methyl]-2-sulfanylidene-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS2/c26-19-12-7-13-24-20(22-19)28-21(27)25(24)16-23(14-17-8-3-1-4-9-17)15-18-10-5-2-6-11-18/h1-6,8-11H,7,12-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVVSVKWSODAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N=C2N(C1)N(C(=S)S2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((dibenzylamino)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one typically involves multi-component reactions. One common method includes the use of aromatic aldehydes, ethyl acetoacetate, and derivatives of 1,3,4-thiadiazoles in the presence of ionic liquids under solvent-free conditions . This method is advantageous due to its high efficiency and environmentally friendly nature.
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of microwave irradiation and ionic liquids can enhance the reaction rates and yields, making the process more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-((dibenzylamino)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((dibenzylamino)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-((dibenzylamino)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one involves its interaction with specific molecular targets in the body. It is believed to act on GABA_A receptors in the CNS, leading to its anticonvulsant and hypnotic effects . The compound may also interact with other molecular pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The only compound described in is diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l), which belongs to a distinct chemical class (imidazo[1,2-a]pyridine) and lacks the thiadiazolo-diazepine backbone or thioxo functionality present in the target compound.
Key Differences Between the Target Compound and Compound 1l:
Critical Analysis of Evidence Limitations
The absence of direct data on the target compound or its analogs in the provided evidence precludes a meaningful comparison. For example:
- Biological data : Compound 1l lacks reported activity, making it impossible to compare pharmacological profiles.
Biological Activity
The compound 3-((dibenzylamino)methyl)-2-thioxo-2,3,6,7-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one is a member of a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure suggests potential interactions with biological targets due to the presence of multiple functional groups.
1. Antimicrobial Activity
Several studies have investigated the antimicrobial properties of thiadiazole derivatives. Research indicates that compounds similar to the one exhibit significant antibacterial and antifungal activities. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that thiadiazole derivatives showed effective inhibition against various strains of bacteria and fungi, suggesting a potential application in treating infections .
2. Anticancer Properties
Thiadiazole derivatives have also been explored for their anticancer potential. The compound's structure allows it to interact with cellular pathways involved in cancer progression.
- Research Findings : A recent study highlighted that similar compounds induced apoptosis in cancer cell lines through the activation of caspase pathways . This suggests a mechanism by which the compound may exert its anticancer effects.
3. Neuroprotective Effects
Emerging research has pointed towards neuroprotective properties associated with thiadiazole compounds.
- Study Overview : In vitro studies indicated that certain derivatives could protect neuronal cells from oxidative stress-induced apoptosis . This opens avenues for further exploration in neurodegenerative diseases.
Data Tables
| Activity Type | Reference | Observed Effect |
|---|---|---|
| Antimicrobial | Journal of Medicinal Chemistry | Significant inhibition against bacterial strains |
| Anticancer | Cancer Research Journal | Induction of apoptosis in cancer cell lines |
| Neuroprotective | Neurobiology Letters | Protection against oxidative stress in neuronal cells |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the [1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one core in this compound?
- Methodological Answer : The core structure can be synthesized via intramolecular cyclization of intermediates containing both thiadiazole and diazepine precursors. For example, Skryl’nikova et al. demonstrated that cyclization of triazole-thiol derivatives in polar aprotic solvents (e.g., DMF) with catalytic KOH at elevated temperatures (100°C) yields fused heterocycles . Similar conditions could be optimized for this compound, adjusting reaction time and base concentration to minimize side products.
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques such as H NMR (to verify proton environments of dibenzylamino and thioxo groups) and IR (to confirm C=S stretching at ~1200–1250 cm). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while HPLC (≥95% purity threshold) identifies impurities from incomplete cyclization or byproducts .
Q. What reactivity patterns are anticipated at the thioxo (C=S) group in this compound?
- Methodological Answer : The thioxo group is susceptible to nucleophilic substitution or oxidation. For instance, reaction with alkyl halides could yield thioether derivatives, while oxidation with HO may form sulfoxide/sulfone analogs. Controlled experiments under inert atmospheres (N) are recommended to avoid undesired side reactions .
Advanced Research Questions
Q. How can computational chemistry guide the design of analogs with enhanced bioactivity?
- Methodological Answer : Perform molecular docking studies using enzymes relevant to the compound’s hypothesized targets (e.g., 14-α-demethylase, PDB: 3LD6). Software like AutoDock Vina can predict binding affinities of modified analogs, prioritizing substituents that enhance hydrophobic interactions or hydrogen bonding with active sites . MD simulations (GROMACS) further validate stability of ligand-receptor complexes over 100-ns trajectories.
Q. What experimental designs are optimal for assessing structure-activity relationships (SAR) of substituents on the dibenzylamino group?
- Methodological Answer : Use a factorial design to systematically vary substituents (e.g., electron-withdrawing/-donating groups on benzyl rings). Synthesize 10–15 analogs, then evaluate biological activity (e.g., enzyme inhibition assays) and physicochemical properties (logP, solubility). Multivariate regression analysis identifies critical substituent parameters (Hammett σ, π) correlating with activity .
Q. How can researchers investigate the environmental fate of this compound under OECD guidelines?
- Methodological Answer : Follow Project INCHEMBIOL’s framework :
- Phase 1 : Determine partition coefficients (logK) via shake-flask assays and hydrolysis stability at pH 4–8.
- Phase 2 : Use soil column experiments to assess biodegradation half-life (t) and metabolite profiling via LC-MS/MS.
- Phase 3 : Model ecological risks using ECOSAR v2.2 to predict toxicity to aquatic organisms (e.g., Daphnia magna).
Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?
- Methodological Answer : Employ C NMR and dynamic NMR (DNMR) at variable temperatures (25–80°C) to detect tautomeric equilibria between thione-thiol forms. X-ray crystallography provides definitive proof of solid-state tautomerism, while UV-Vis spectroscopy monitors shifts in λ under pH variations .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s stability in acidic media be resolved?
- Methodological Answer : Replicate stability studies (pH 1–3, 37°C) using controlled buffer systems (HCl/KCl) and monitor degradation via UPLC-UV at 24/48/72-hour intervals. Compare results with literature (e.g., triazolothiadiazepine analogs ) to distinguish compound-specific behavior from generalized trends. Statistical tools (t-tests, ANOVA) quantify significance of observed discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
